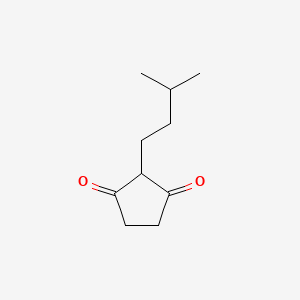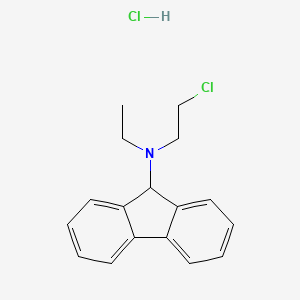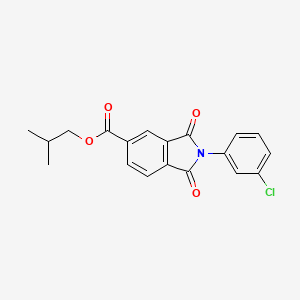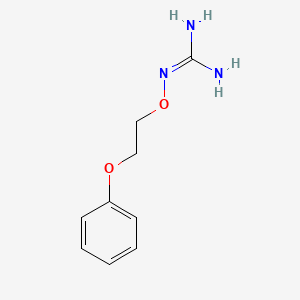
4-(2-Nitro-phenyl)-thiomorpholine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitrophenylacetic acid , belongs to the class of organic compounds. It features a phenyl functional group, a carboxylic acid functional group, and a nitro functional group. This compound has been utilized in both organic synthesis and as an herbicide .
Métodos De Preparación
The synthesis of 2-nitrophenylacetic acid involves the nitration of phenylacetic acid. The reaction conditions typically include the use of nitric acid (HNO~3~) as the nitrating agent. The industrial production methods may vary, but this straightforward route provides access to the compound .
Análisis De Reacciones Químicas
2-Nitrophenylacetic acid participates in various organic reactions:
Esterification: It can serve as a protecting group for primary alcohols. The alcohol reacts with 2-nitrophenylacetic acid to form an ester. This protecting group is compatible with other alcohol protecting groups.
Mitsunobu Reaction: By reacting with diethyl azidocarboxylate and triphenylphosphine, the acid can protect alcohols selectively. Removal of the protecting group is achieved using zinc and ammonium chloride.
Formation of Heterocycles: Complete reduction of 2-nitrophenylacetic acid yields anilines, which cyclize to form lactams.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Organic Synthesis: As a versatile reagent for building complex molecules.
Biology and Medicine: Its derivatives may serve as enzyme inhibitors or anticancer agents.
Mecanismo De Acción
The precise mechanism by which 2-nitrophenylacetic acid exerts its effects depends on the specific context. It may involve interactions with molecular targets and signaling pathways. Further research is needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While 2-nitrophenylacetic acid stands out for its versatility, similar compounds include phenylacetic acid, 4-nitrophenylacetic acid, and 4-nitrophenol. Each compound has distinct properties and applications .
Propiedades
Número CAS |
883797-62-4 |
|---|---|
Fórmula molecular |
C10H8N2O4S |
Peso molecular |
252.25 g/mol |
Nombre IUPAC |
4-(2-nitrophenyl)thiomorpholine-3,5-dione |
InChI |
InChI=1S/C10H8N2O4S/c13-9-5-17-6-10(14)11(9)7-3-1-2-4-8(7)12(15)16/h1-4H,5-6H2 |
Clave InChI |
VPNPMJXYWIRNFB-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)CS1)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(4-chlorophenyl)amino]butanoate](/img/structure/B11996323.png)
![4-Chloro-2-[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11996325.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996331.png)
![4-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11996334.png)


![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11996372.png)


![2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid](/img/structure/B11996382.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996388.png)
![N-methyl-4-[(methylamino)sulfonyl]benzamide](/img/structure/B11996398.png)

